molecular formula C10H14N2O2 B2699462 2-(3-Cyclopropylpyrazol-1-yl)butanoic acid CAS No. 1488208-77-0

2-(3-Cyclopropylpyrazol-1-yl)butanoic acid

Cat. No.: B2699462
CAS No.: 1488208-77-0
M. Wt: 194.234
InChI Key: TXKWDOJLDPPOHF-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylpyrazol-1-yl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone substituted at the 2-position with a 3-cyclopropylpyrazole moiety. This structure combines the acidic properties of the carboxyl group with the aromatic and steric features of the pyrazole ring, which is further modified by a cyclopropyl substituent.

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(10(13)14)12-6-5-8(11-12)7-3-4-7/h5-7,9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKWDOJLDPPOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between cyclopropyl hydrazine and butanoic acid derivatives can yield the desired product. The reaction typically requires the use of a suitable catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylpyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Cyclopropylpyrazol-1-yl)butanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Butanoic Acid Derivatives

Compound Name Key Substituents Functional Groups Structural Features Evidence Source
2-(3-Cyclopropylpyrazol-1-yl)butanoic acid 3-cyclopropylpyrazole at C2 Carboxyl, pyrazole, cyclopropyl Rigid cyclopropyl, aromatic pyrazole
Ethyl 3-hydroxy-butanoate Ethyl ester, hydroxyl at C3 Ester, hydroxyl Aliphatic, volatile
(2S)-2-[(2-cyanoethyl)amino]-3-methylbutanoic acid Cyanoethylamino, methyl at C3 Carboxyl, cyano, amino Branched chain, polar substituents
2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Chlorophenyl, triazole, cyclopropyl Alcohol, triazole, cyclopropyl Steric bulk, halogenated aryl

Key Observations :

  • Cyclopropyl vs. Aliphatic Substituents: The cyclopropyl group in this compound enhances steric hindrance and metabolic stability compared to aliphatic chains in ethyl 3-hydroxy-butanoate, which is volatile and odor-active .
  • Pyrazole vs. Triazole Rings : The pyrazole moiety in the target compound may offer distinct electronic effects compared to triazole-containing analogs (e.g., T3D4492 in Table 1), influencing hydrogen bonding and solubility .

Functional and Pharmacological Analogs

Table 2: Functional Comparison with Anti-inflammatory Carboxylic Acid Derivatives

Compound Class (from ) Key Substituents Applications Structural Differences from Target Compound Evidence Source
2-(Substituted sulphur)propionic acids Thioether/sulfone groups at C2 Anti-inflammatory Propionic acid backbone; sulfur-based substituents
2-(Phenoxy/phenylthio)butanoic acids Aryl ether/thioether at C2 Anti-inflammatory Lack of heterocyclic rings; aryl substituents
This compound Pyrazole ring at C2 Potential pharmacological use Pyrazole instead of aryl/sulfur groups

Key Observations :

  • Heterocyclic vs.
  • Carboxylic Acid Backbone : Shared carboxyl groups across these compounds suggest comparable acidity (pKa ~4.8–5.0), but steric effects from the cyclopropylpyrazole group could alter solubility or bioavailability .

Table 3: Toxicity Comparison with Pyrazole-Containing Compounds

Compound Name Toxicological Data Key Risks Evidence Source
3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Not thoroughly investigated Unknown metabolic effects
This compound Limited data; butanoic acid is a common metabolite Potential low acute toxicity

Key Observations :

  • Metabolic Considerations: The butanoic acid moiety in the target compound is a natural metabolite, suggesting lower toxicity compared to structurally complex hydrazones (e.g., ) with uncharacterized risks .
  • Cyclopropyl Impact : The cyclopropyl group may reduce unintended metabolic degradation but requires further toxicological evaluation .

Research Implications

  • Pharmaceutical Potential: The pyrazole-carboxylic acid combination aligns with bioactive scaffolds in anti-inflammatory and antimicrobial agents, warranting further study .

Biological Activity

2-(3-Cyclopropylpyrazol-1-yl)butanoic acid is a novel compound that has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrazole ring, which contributes to its unique chemical characteristics. The structural formula can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets, leading to various therapeutic effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Binding : It may bind to certain receptors, altering signal transduction pathways that regulate physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(3-Cyclopropylpyrazol-1-yl)propanoic acidSimilar pyrazole structure with a propanoic chainModerate enzyme inhibition
2-(3-Cyclopropylpyrazol-1-yl)pentanoic acidExtended carbon chain compared to butanoic derivativeEnhanced receptor binding
2-(3-Cyclopropylpyrazol-1-yl)hexanoic acidFurther extended carbon chainPotentially higher lipophilicity

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives and their potential applications:

  • Antitumor Activity : A study on pyrazolo[4,3-e][1,2,4]triazine derivatives indicated that modifications in the pyrazole structure could enhance anticancer efficacy against human cancer cell lines like MCF7 (breast cancer) and K562 (leukemia) .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain structural modifications in similar compounds could lead to significant variations in biological activity, emphasizing the importance of specific functional groups in enhancing therapeutic effects .
  • In Vivo Studies : Although limited, some animal model studies suggest potential benefits in inflammatory disease models where similar compounds demonstrated reduced inflammation markers .

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